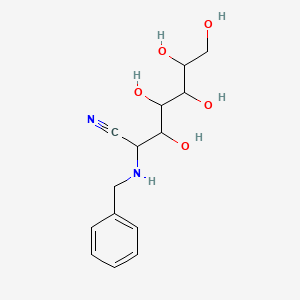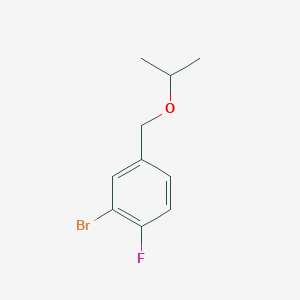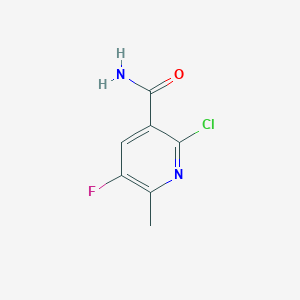
2-Chloro-5-fluoro-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-6-methylnicotinamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of nicotinamide, which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylnicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the reaction of 2-chloro-5-fluoro-6-methylnicotinic acid with appropriate reagents under controlled conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes multiple steps of purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-6-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, carboxylic acids, and reduced amine compounds .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide
- 2-Chloro-5-methylnicotinic acid
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Uniqueness
2-Chloro-5-fluoro-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H6ClFN2O |
|---|---|
Poids moléculaire |
188.59 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-3-5(9)2-4(7(10)12)6(8)11-3/h2H,1H3,(H2,10,12) |
Clé InChI |
VRZGJYILMDTLGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Cl)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


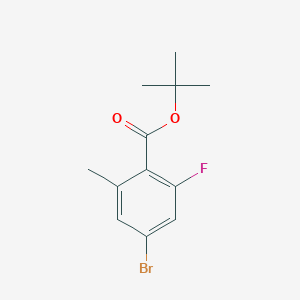
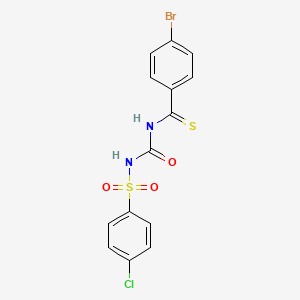
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
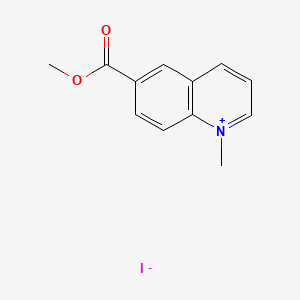
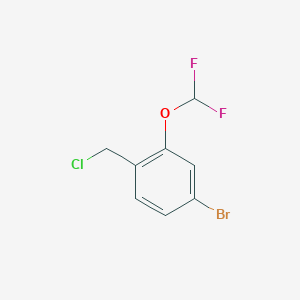
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
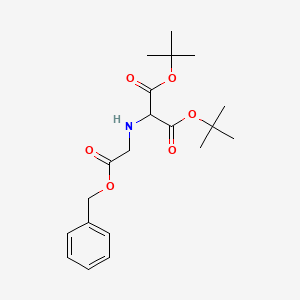
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
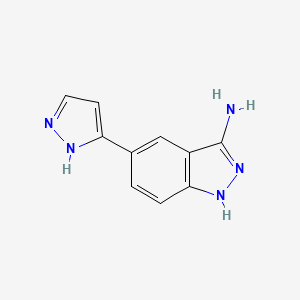
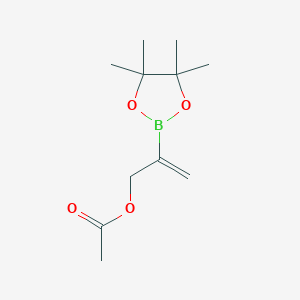
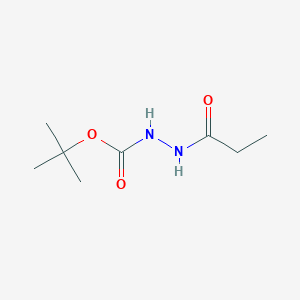
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
